molecular formula C10H8O4S B1202550 1-Naphthyl sulfate CAS No. 3197-94-2

1-Naphthyl sulfate

Cat. No. B1202550
CAS RN: 3197-94-2
M. Wt: 224.23 g/mol
InChI Key: FVMQKVNBLZGWAH-UHFFFAOYSA-N
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Description

1-Naphthyl sulfate is a chemical compound with the molecular formula C10H8O4S . It is also known by other names such as 1-Naphthalenol, hydrogen sulfate, 1-Naphthyl hydrogen sulfate, and 1-Naphthol sulfate ester .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring with a sulfate group attached . The average mass of the molecule is 224.233 Da and the monoisotopic mass is 224.014328 Da .

Scientific Research Applications

  • Sulfation in Intestinal Cells : Schwarz and Schwenk (1984) studied the sulfation of 1-naphthol in intestinal cells of guinea pigs, demonstrating that 1-naphthyl sulfate formation increased with extracellular sulfate concentrations. This implies the potential role of sulfation in intestinal absorption and metabolism of phenolic compounds (Schwarz & Schwenk, 1984).

  • Sulfation in Hepatocytes : In another study by Schwarz (1984), the sulfation of 1-naphthol in rat hepatocytes was explored, revealing a non-linear relationship with extracellular sulfate levels. This emphasizes the importance of sulfation in liver metabolism (Schwarz, 1984).

  • Metabolism and Excretion : Chern and Dauterman (1983) investigated the metabolism and excretion of 1-naphthol, 1-naphthyl-β-D-glucuronide, and 1-naphthyl-β-D-glucoside in mice. Their results show that 1-naphthol is primarily metabolized to sulfate and glucuronide conjugates, highlighting the role of sulfation in xenobiotic metabolism (Chern & Dauterman, 1983).

  • Antioxidative Effects : Sugahara et al. (2018) studied the antioxidative effects of 1-naphthol and its sulfate-conjugates, revealing that sulfation does not always decrease antioxidant activity and may depend on the sulfation position. This suggests potential applications in understanding the biological activities of phenolic compounds (Sugahara et al., 2018).

  • Phenol Sulfotransferase Assay : Arand, Robertson, and Oesch (1987) developed a method for assaying phenol sulfotransferase activity towards 2-naphthol, which could have applications in studying enzyme kinetics and drug metabolism (Arand et al., 1987).

  • Colon and Tumor Metabolism : Gibby and Cohen (1984) explored the metabolism of 1-naphthol in human colon and tumor tissues. This study provides insights into the differential metabolism of phenolic compounds in normal and tumorous tissues (Gibby & Cohen, 1984).

properties

IUPAC Name

naphthalen-1-yl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMQKVNBLZGWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953864
Record name Naphthalen-1-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3197-94-2
Record name Naphthyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalen-1-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-NAPHTHYL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20A00650AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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